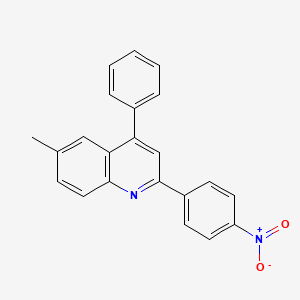

6-Methyl-2-(4-nitrophenyl)-4-phenylquinoline

Description

La 6-Méthyl-2-(4-nitrophényl)-4-phénylquinoléine est un composé aromatique hétérocyclique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications potentielles en chimie médicinale. Ce composé, en particulier, présente un noyau de quinoléine substitué par un groupe méthyle en position 6, un groupe nitrophényle en position 2 et un groupe phényle en position 4.

Propriétés

Formule moléculaire |

C22H16N2O2 |

|---|---|

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

6-methyl-2-(4-nitrophenyl)-4-phenylquinoline |

InChI |

InChI=1S/C22H16N2O2/c1-15-7-12-21-20(13-15)19(16-5-3-2-4-6-16)14-22(23-21)17-8-10-18(11-9-17)24(25)26/h2-14H,1H3 |

Clé InChI |

XZOFSFHWHCVYAH-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 6-Méthyl-2-(4-nitrophényl)-4-phénylquinoléine peut être réalisée par différentes voies de synthèse. Une méthode courante implique la cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, une réaction d'imino Diels-Alder multicomposants peut être utilisée, où la toluidine, la N-vinylpyrrolidin-2-one et le 4-nitrobenzaldéhyde sont mis à réagir en présence d'un catalyseur comme BiCl3 . La réaction se déroule généralement sous reflux dans un solvant organique tel que l'éthanol.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la chromatographie sur colonne et la recristallisation sont utilisées pour isoler le composé souhaité.

Analyse Des Réactions Chimiques

Types de réactions : La 6-Méthyl-2-(4-nitrophényl)-4-phénylquinoléine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Le groupe méthyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution électrophile aromatique.

Réduction : Le groupe nitro peut être réduit en amine à l'aide de réactifs comme le chlorure d'étain(II) dans l'acide chlorhydrique.

Réactifs et conditions courants :

Oxydation : Hydrogène gazeux, catalyseur au palladium.

Substitution : Électrophiles tels que les halogènes, les agents nitrants.

Réduction : Chlorure d'étain(II), acide chlorhydrique.

Principaux produits formés :

Oxydation : Dérivés aminés.

Substitution : Dérivés halogénés ou nitrés.

Réduction : Dérivés d'aminoquinoléine.

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel comme agent antimicrobien et anticancéreux.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer et les infections bactériennes.

Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques et optiques spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de la 6-Méthyl-2-(4-nitrophényl)-4-phénylquinoléine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité antimicrobienne peut être attribuée à sa capacité à inhiber les enzymes bactériennes ou à perturber l'intégrité de la membrane cellulaire. Dans la recherche sur le cancer, elle peut exercer ses effets en interférant avec les voies de signalisation cellulaire et en induisant l'apoptose dans les cellules cancéreuses .

Composés similaires :

4-Nitrophényl 6-Méthyl-2-(4-Méthylphényl)-4-Quinoléinecarboxylate : Un autre dérivé de la quinoléine avec des caractéristiques structurales similaires.

Dérivés de l'indole : Composés comme l'acide indole-3-acétique, qui possèdent également des structures hétérocycliques aromatiques et présentent des activités biologiques diverses.

Unicité : La 6-Méthyl-2-(4-nitrophényl)-4-phénylquinoléine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes nitrophényle et phényle sur le noyau de la quinoléine augmente son potentiel pour diverses applications, ce qui en fait un composé précieux dans la recherche scientifique.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of 6-Methyl-2-(4-nitrophenyl)-4-phenylquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

4-Nitrophenyl 6-Methyl-2-(4-Methylphenyl)-4-Quinolinecarboxylate: Another quinoline derivative with similar structural features.

Indole Derivatives: Compounds like indole-3-acetic acid, which also possess aromatic heterocyclic structures and exhibit diverse biological activities.

Uniqueness: 6-Methyl-2-(4-nitrophenyl)-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and phenyl groups on the quinoline core enhances its potential for various applications, making it a valuable compound in scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.